Thiocholine chloride

Descripción general

Descripción

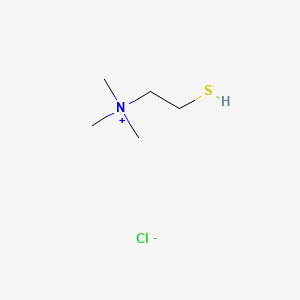

Thiocholine chloride is a chemical compound that plays a significant role in various biochemical and industrial applications. It is a derivative of choline, where the hydroxyl group is replaced by a thiol group, resulting in a compound with unique chemical properties. This compound is often used in biochemical assays, particularly in the study of acetylcholinesterase activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiocholine chloride can be synthesized through the hydrolysis of acetylthiocholine iodide. The process involves acid hydrolysis, which quantitatively converts acetylthiocholine iodide to this compound . The reaction conditions typically include the use of hydrochloric acid as the hydrolyzing agent under controlled temperature and pH conditions.

Industrial Production Methods: In industrial settings, this compound is produced using similar hydrolysis methods but on a larger scale. The process involves the use of industrial-grade hydrochloric acid and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, catering to the demands of biochemical research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Thiocholine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its role in native chemical ligation (NCL), where it acts as a thiol catalyst to enhance reaction efficiency .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or manganese dioxide. The oxidation process typically results in the formation of disulfides.

Reduction: this compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Major Products Formed:

Oxidation: The major product formed is thiocholine disulfide.

Reduction: The major product is the reduced form of thiocholine.

Substitution: The products depend on the nature of the nucleophile involved in the reaction.

Aplicaciones Científicas De Investigación

Thiocholine chloride has a wide range of applications in scientific research:

Mecanismo De Acción

Thiocholine chloride exerts its effects primarily through its thiol group, which can participate in various biochemical reactions. In the context of enzyme assays, this compound is hydrolyzed by acetylcholinesterase to produce thiocholine, which then reacts with chromogenic or fluorogenic substrates to produce a measurable signal . This mechanism is widely used in the detection and quantification of enzyme activities.

Comparación Con Compuestos Similares

Thiocholine chloride can be compared with other similar compounds, such as acetylthis compound and butyrylthis compound:

Acetylthis compound: This compound is commonly used as a substrate in acetylcholinesterase assays.

Butyrylthis compound: Similar to acetylthis compound, butyrylthis compound is used in butyrylcholinesterase assays and produces thiocholine and butyrate upon hydrolysis.

Uniqueness of this compound: this compound is unique due to its direct use as a thiol reagent in various biochemical and chemical processes. Its ability to participate in native chemical ligation and desulfurization reactions makes it a valuable compound in chemical protein synthesis .

Actividad Biológica

Thiocholine chloride is a compound that has garnered attention for its biological activity, particularly in the context of chemical synthesis and enzymatic reactions. This article explores its properties, mechanisms of action, and practical applications, drawing from various research studies.

Overview of this compound

This compound is an alkyl thiol compound, characterized by its hydrophilic nature and a pKa of approximately 7.8 at room temperature. This compound plays a significant role in native chemical ligation (NCL) and desulfurization processes, making it valuable in peptide synthesis and protein engineering.

Native Chemical Ligation (NCL)

In NCL, thiocholine acts as a thiol catalyst that enhances reaction efficiency. Research indicates that thiocholine thioester exhibits hydrolytic stability and reactivity comparable to other alkyl thioesters, facilitating peptide ligation under mild conditions. The kinetics of NCL reactions involving thiocholine have been studied extensively, revealing second-order rate constants () that indicate its effectiveness as a thiol additive in these processes.

- Hydrolysis Rate : The hydrolysis rate constant () for thiocholine thioester was found to be , suggesting moderate stability under physiological conditions .

- Reactivity Comparison : In comparative studies, thiocholine demonstrated superior reactivity compared to other thiols such as MESNa and TGA .

Desulfurization Reactions

Thiocholine also plays a crucial role in desulfurization reactions, which are essential for converting cysteine residues to alanine in peptides. The presence of thiocholine significantly accelerates these reactions, although excessive concentrations can inhibit the process due to interference with necessary reagents like TCEP (tris(2-carboxyethyl)phosphine) .

Synthesis of Modified Histones

One notable application of this compound is in the synthesis of modified histones. A study successfully employed a one-pot NCL/desulfurization strategy using thiocholine to synthesize histone H3 proteins with specific methylation patterns. The resulting proteins were characterized by high purity and confirmed through mass spectrometry .

| Histone Variant | Modification | Yield | Purity |

|---|---|---|---|

| H3K4me3 | Trimethylation | 41% | >95% |

| H3K9me2 | Dimethylation | - | High |

Enzymatic Applications

Thiocholine has been evaluated as a substrate for amperometric biosensors based on acetylcholinesterase activity. The enzymatic hydrolysis of acetylthis compound produces thiocholine, which can be quantified electrochemically. This property is leveraged in biosensor technology for detecting cholinergic activity .

Propiedades

IUPAC Name |

trimethyl(2-sulfanylethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS.ClH/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUAUCQIEHEDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCS.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37880-96-9 | |

| Record name | Ethanaminium, 2-mercapto-N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37880-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, (2-mercaptoethyl)trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037880969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.